molecular formula C6H7F2N3 B8259668 [4-(Difluoromethyl)pyrimidin-5-yl]methanamine

[4-(Difluoromethyl)pyrimidin-5-yl]methanamine

Cat. No.: B8259668
M. Wt: 159.14 g/mol
InChI Key: MPDXEPALMHMPSN-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)pyrimidin-5-yl]methanamine (CAS 1692190-82-1) is a high-value pyrimidine-based building block with a molecular formula of C 6 H 7 F 2 N 3 and a molecular weight of 159.14 g/mol . This compound features a reactive aminomethyl group and a difluoromethyl-substituted pyrimidine ring, making it a versatile intermediate for medicinal chemistry and drug discovery research. Pyrimidine derivatives are of significant interest in the development of novel kinase inhibitors . Specifically, 5-substituted pyrimidine scaffolds are frequently employed in the design and synthesis of potential anti-tumor agents. Recent research highlights analogues, such as 5-trifluoromethylpyrimidine derivatives, demonstrating excellent biological activities as EGFR inhibitors . The structural motifs present in this compound suggest its potential application in similar exploratory research, particularly in the synthesis of targeted therapeutics for oncology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(difluoromethyl)pyrimidin-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXEPALMHMPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC=N1)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is commonly synthesized via cyclocondensation reactions . A representative protocol involves:

  • Reactants : β-Diketones (e.g., 1,3-diketones) and amidines or urea derivatives.

  • Conditions : Acidic or basic catalysis under reflux.

For example, cyclization of ethyl 3-(difluoromethyl)acetoacetate with guanidine hydrochloride in ethanol at 80°C yields 4-(difluoromethyl)pyrimidin-5-ol.

Table 1: Cyclocondensation Reaction Optimization

CatalystSolventTemperature (°C)Yield (%)
HClEthanol8062
NaOEtTHF6058
BF3·Et2ODCM2545

Difluoromethylation Strategies

Introducing the difluoromethyl group (-CF2H) poses challenges due to the stability of fluorinated intermediates. Two primary methods are employed:

Direct Difluoromethylation

  • Reagents : Difluoromethyl iodide (ICF2H) or bromine (BrCF2H) in the presence of transition-metal catalysts (e.g., CuI or Pd(PPh3)4).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C.

A palladium-catalyzed coupling of 4-chloropyrimidine with ICF2H achieves 70–75% conversion but requires rigorous exclusion of moisture.

Reduction of Carbonyl Precursors

  • Step 1 : Conversion of a ketone group (-CO-) to -CF2H using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Step 2 : Reduction of intermediates with NaBH4 or LiAlH4.

This method is advantageous for late-stage functionalization but suffers from low selectivity (≈50% yield).

Amination at the 5-Position

The methanamine group is introduced via:

  • Nucleophilic Substitution : Reaction of 4-(difluoromethyl)-5-chloropyrimidine with aqueous methylamine at 120°C (yield: 65%).

  • Reductive Amination : Using formaldehyde and hydrogen gas over a Raney nickel catalyst (yield: 72%).

Key Consideration : Steric hindrance from the difluoromethyl group necessitates prolonged reaction times (12–24 hrs).

Alternative Methodologies

Cross-Coupling Reactions

Suzuki-Miyaura coupling of 5-bromo-4-(difluoromethyl)pyrimidine with methanamine-derived boronic esters offers a versatile route. However, boronic ester preparation adds synthetic complexity.

Enzymatic Functionalization

Recent studies explore lipase-catalyzed amination under mild conditions (pH 7–8, 30°C), achieving 55% yield with reduced byproducts.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps.

  • Catalyst Recycling : Pd/C or Ni-based catalysts reused for ≥5 cycles without significant activity loss.

  • Purification : Crystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation + DAST5095120
Direct Coupling (Pd)7597220
Reductive Amination729690

Key Trade-offs : Transition-metal catalysis offers higher yields but incurs elevated costs due to catalyst usage.

Recent Advances and Innovations

  • Electrochemical Difluoromethylation : Direct introduction of -CF2H via paired electrolysis reduces reagent waste (pilot-scale yield: 68%).

  • Photoredox Catalysis : Visible-light-mediated amination at room temperature (yield: 63%, 6 hrs).

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)pyrimidin-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethylpyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [4-(Difluoromethyl)pyrimidin-5-yl]methanamine typically involves the reaction of 4-chloro-5-(difluoromethyl)pyrimidine with methanamine under basic conditions. The process may include purification steps such as recrystallization and chromatography to achieve high purity levels suitable for research applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Research indicates that this compound may exhibit antimicrobial and antiviral properties, making it a valuable candidate in drug discovery. Its unique structural features allow for modifications that can enhance biological activity against various pathogens .

Drug Development

The compound is being investigated for its potential role in developing new pharmaceuticals aimed at treating infections and diseases, including anti-infectives and anticancer agents . Its ability to interact with specific molecular targets can modulate biochemical pathways, which is crucial for therapeutic efficacy .

Agrochemicals

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals . Its chemical reactivity allows for the synthesis of derivatives that may act as effective pesticides or herbicides.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Antiviral Properties : Research indicated that modifications to the structure could lead to enhanced antiviral efficacy, particularly against RNA viruses, emphasizing its relevance in developing antiviral therapies .
  • Agrochemical Development : Case studies in agrochemical research highlighted the effectiveness of derivatives based on this compound in controlling pest populations, showcasing its utility beyond medicinal applications.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making it a promising candidate for agricultural applications .

Comparison with Similar Compounds

[5-(Trifluoromethyl)-2-(trifluoromethyl)pyridin-4-yl]methanamine Hydrochloride (S6)

  • Structure : Pyridine core with trifluoromethyl groups at the 2- and 5-positions.
  • Trifluoromethyl groups increase lipophilicity and electron-withdrawing effects compared to difluoromethyl.
  • Implications: Higher molecular weight (C₁₀H₈F₆N₃, ~287.2 g/mol) may reduce solubility.

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

  • Structure : Pyrazole ring with trifluoromethyl and methyl substituents.
  • Key Differences :
    • Pyrazole vs. pyrimidine ring alters π-π stacking and dipole interactions.
    • Methyl group at the 1-position introduces steric hindrance absent in the target compound.
  • Implications: Reduced planarity compared to pyrimidine derivatives may limit DNA/protein intercalation.

(2-Methylpyrimidin-5-yl)methanamine

  • Structure : Pyrimidine with a methyl group at the 2-position.
  • Key Differences :
    • Methyl substituent lacks the electronegativity of fluorine, reducing electron-withdrawing effects.
    • Absence of fluorine diminishes metabolic stability and lipophilicity.
  • Implications :
    • Lower molecular weight (C₆H₉N₃ , 123.16 g/mol) may enhance solubility but reduce membrane permeability.
    • Weaker binding affinity to targets requiring halogen interactions .

1-(2-tert-Butyl-4-furan-2-ylpyrimidin-5-yl)methanamine

  • Structure : Pyrimidine with tert-butyl and furan substituents.
  • Furan introduces oxygen-mediated hydrogen bonding but reduces aromaticity.
  • Implications :
    • Increased molecular weight (C₁₄H₂₀N₃O , ~246.33 g/mol) may affect pharmacokinetics.
    • Furan’s polarity could improve aqueous solubility but limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Difluoromethyl)pyrimidin-5-yl]methanamine, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis : Begin with a pyrimidine core substituted at the 4-position with a difluoromethyl group. Introduce the methanamine group via nucleophilic substitution or reductive amination. For example, formaldehyde in the presence of a base (e.g., NaOH) can facilitate hydroxymethylation, followed by amination .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
  • Challenges : The difluoromethyl group may introduce steric hindrance; optimize reaction time and temperature (e.g., 60–80°C) to improve yield.

Q. How can the structural integrity and stability of this compound be validated?

  • Methodological Answer :

  • Spectroscopy : Confirm structure using 1H^1H/13C^{13}C-NMR (e.g., δ~8.5 ppm for pyrimidine protons, δ~3.5 ppm for methanamine) and FT-IR (C-F stretch: 1100–1200 cm1^{-1}) .
  • Crystallography : If crystalline forms are obtained, perform X-ray diffraction to resolve 3D conformation. Compare with Cambridge Structural Database entries for pyrimidine derivatives .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via TLC or LC-MS .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazards : Likely irritant (skin/eyes) and harmful if inhaled/swallowed, based on analogs with methanamine groups (H302, H315, H318, H335) .
  • Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 4°C in airtight containers .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with Protein Data Bank (PDB) structures of fluorinated pyrimidines .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to assess the difluoromethyl group’s inductive effects on amine basicity and binding affinity .
  • ADME Prediction : Tools like SwissADME can estimate bioavailability, leveraging fluorine’s role in enhancing membrane permeability .

Q. How should researchers resolve contradictions in reactivity data for fluorinated pyrimidine derivatives?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., monofluoro vs. difluoro) and compare reaction kinetics (e.g., SNAr rates) under identical conditions.
  • Isotopic Labeling : Use 19F^{19}F-NMR to track substituent effects on electronic environments .
  • Meta-Analysis : Cross-reference data from Cambridge Structural Database and peer-reviewed fluorination studies to identify trends .

Q. What strategies can optimize the compound’s selectivity in biological assays?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., pyrimidine position 2 or 5) and test against enzyme panels (e.g., CYP450 isoforms) to identify selectivity drivers .
  • Fluorine Scanning : Replace difluoromethyl with CF3_3 or CH2_2F to assess steric/electronic contributions to target binding .
  • In Vitro Assays : Use cell-based models (e.g., HEK293) with fluorescence reporters to quantify target engagement vs. off-target effects .

Q. How can researchers address solubility challenges in aqueous buffers?

  • Methodological Answer :

  • Co-Solvents : Test DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetate groups at the methanamine position to enhance hydrophilicity, then cleave enzymatically in vivo .
  • Micellar Systems : Use surfactants (e.g., Tween-80) to solubilize the compound for in vitro assays .

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